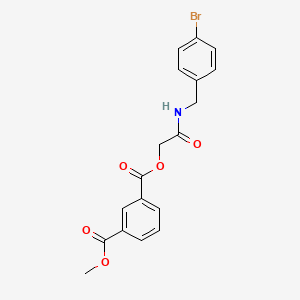

2-((4-Bromobenzyl)amino)-2-oxoethyl methyl isophthalate

Description

2-((4-Bromobenzyl)amino)-2-oxoethyl methyl isophthalate is a brominated aromatic ester-amide hybrid compound. Its structure features:

- A 4-bromobenzyl group linked via an amide bond to a glyoxylate moiety.

- A methyl isophthalate (1,3-benzenedicarboxylate) ester group.

Properties

IUPAC Name |

3-O-[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 1-O-methyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO5/c1-24-17(22)13-3-2-4-14(9-13)18(23)25-11-16(21)20-10-12-5-7-15(19)8-6-12/h2-9H,10-11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGBNKDBWNEOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl methyl isophthalate typically involves a multi-step process. One common route starts with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then reacted with an amine to form 4-bromobenzylamine. The final step involves the reaction of 4-bromobenzylamine with methyl isophthalate under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl methyl isophthalate can undergo various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: 4-bromobenzylamine or 4-bromobenzyl alcohol.

Substitution: Products depend on the nucleophile used, such as 4-azidobenzylamine or 4-thiobenzylamine.

Scientific Research Applications

2-((4-Bromobenzyl)amino)-2-oxoethyl methyl isophthalate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl methyl isophthalate involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Structural Features and Functional Groups

Key Observations :

- The target compound’s methyl isophthalate group distinguishes it from simpler esters (e.g., ethyl oxoacetate in ) and carboxylic acid derivatives (e.g., ).

- The 4-bromobenzyl moiety is shared with , but the target’s isophthalate provides additional steric bulk and π-π interaction sites compared to single-ring esters.

Electronic and Steric Properties

- Bromine Substituent : Present in all compared compounds, bromine’s electron-withdrawing nature enhances electrophilicity and influences binding to biological targets (e.g., enzyme active sites) .

- Isophthalate vs. Monocarboxylate Esters: The target’s 1,3-diester arrangement on the benzene ring creates a planar, rigid structure, unlike monocarboxylate esters (e.g., ), which may improve crystallinity or intermolecular interactions.

- Amide vs.

Biological Activity

The compound 2-((4-Bromobenzyl)amino)-2-oxoethyl methyl isophthalate is an organic molecule that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of 2-((4-Bromobenzyl)amino)-2-oxoethyl methyl isophthalate can be represented as follows:

This structure includes a bromobenzyl group, an amino group, and an isophthalate moiety, which contribute to its biological activity.

Research indicates that compounds similar to 2-((4-Bromobenzyl)amino)-2-oxoethyl methyl isophthalate often exert their biological effects through several mechanisms:

- Enzyme Inhibition : Many derivatives have been shown to inhibit specific enzymes, which can lead to altered cellular processes.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in various cancer cell lines, particularly at the G2/M phase.

- Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways, leading to increased levels of cleaved caspase-3 and other pro-apoptotic markers.

Anticancer Properties

A notable study highlighted the antiproliferative effects of a related compound with a similar structure. This compound exhibited an IC50 value of 1.73 μM against FaDu cells (a human pharyngeal squamous cell carcinoma line) and demonstrated significant cytotoxicity through various assays including DAPI staining and acridine orange staining .

Table 1: Summary of Biological Activities

Case Studies

- Cell Line Studies : In vitro studies demonstrated that the compound could significantly impair cell migration and colony formation in cancer cell lines. Scratch assays confirmed reduced motility, while clonogenic assays indicated decreased survival rates post-treatment .

- Mechanistic Insights : Molecular docking studies suggested that the compound acts as a dual inhibitor of topoisomerases I and II, which are critical for DNA replication and transcription processes. This dual action enhances its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound also exhibited anti-inflammatory properties by selectively inhibiting COX-2, making it a candidate for further exploration in both cancer treatment and inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.